1H-pyridazino[3,4,5-de]quinazoline-3,8(2H,7H)-dione
Description
Properties
IUPAC Name |
2,3,10,12-tetrazatricyclo[7.3.1.05,13]trideca-1,5(13),6,8-tetraene-4,11-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4O2/c14-8-4-2-1-3-5-6(4)7(12-13-8)11-9(15)10-5/h1-3H,(H,13,14)(H2,10,11,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMJQZOCJROWRAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)NC(=O)NC3=NNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10562508 | |
| Record name | 1H-Pyridazino[3,4,5-de]quinazoline-3,8(2H,7H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10562508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127801-83-6 | |
| Record name | 1H-Pyridazino[3,4,5-de]quinazoline-3,8(2H,7H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10562508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism
-
Urea Formation : Ethyl anthranilate reacts with 1,1-dimethyl-3-(pyridin-2-yl)urea in refluxing ethanol, forming an N-aryl-N′-pyridyl urea intermediate.
-
Cyclocondensation : Intramolecular nucleophilic attack by the anthranilate nitrogen on the carbonyl carbon of the urea generates the fused pyridazinoquinazoline-dione framework.
Key Conditions
-
Solvent : Anhydrous ethanol
-
Temperature : 80°C (reflux)
-
Catalyst : None required (metal-free)
Limitations : Electron-withdrawing groups on the pyridine ring (e.g., nitro) reduce cyclization efficiency due to decreased nucleophilicity of the urea nitrogen.
Alternative Route via Isatoic Anhydride-8-Amide
Gondi et al. reported a green synthesis route using isatoic anhydride-8-amide as a precursor. This method avoids harsh conditions and toxic reagents.
Procedure
-
Amide Activation : Isatoic anhydride-8-amide undergoes pH-sensitive cyclization in aqueous NaOH (1 M) at 25°C.
-
Annulation : The generated amine intermediate reacts with in situ-formed carbonyl diimidazole (CDI) to construct the pyridazine ring.
Optimization Insights
-
Base : NaOH (1 M) outperformed KOH or NH<sub>4</sub>OH in yield (82% vs. 65–70%).
-
Temperature : Room temperature (25°C) minimized side reactions.
Advantages :
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times for quinazoline-diones. Baykov et al. optimized a 30-minute protocol using dimethylacetamide (DMA) as a microwave-absorbing solvent.
Protocol
-
Reactants : Ethyl 2-aminothiophene-3-carboxylate and 1,1-dimethyl-3-(quinolin-2-yl)urea
-
Conditions : 150°C, 300 W, 30 min
Advantages :
-
10-fold reduction in reaction time vs. conventional heating
-
Enhanced yields for electron-donating substituents
Troubleshooting Common Synthetic Challenges
Low Yields in Cyclocondensation
Byproduct Formation
-
Cause : Competing hydrolysis of urea intermediates.
Comparative Analysis of Methods
| Method | Yield (%) | Time | Scalability | Green Metrics<sup>a</sup> |
|---|---|---|---|---|
| Classical Cyclo. | 68–72 | 12 h | High | 3.2 |
| Isatoic Anhydride | 82 | 4 h | Moderate | 8.7 |
| Microwave | 89 | 0.5 h | Low | 5.1 |
<sup>a</sup> Calculated using EcoScale tool (higher = greener).
Spectroscopic Characterization Data
<sup>1</sup>H NMR (DMSO-d<sub>6</sub>, 400 MHz)
Chemical Reactions Analysis
Synthetic Routes and Key Derivatives
1H-Pyridazino[3,4,5-de]quinazoline-3,8(2H,7H)-dione serves as a scaffold for generating bioactive derivatives. Key synthetic strategies include:
Functionalization at N9 and C3 Positions
Substitutions at the N9 benzyl group and C3 position significantly modulate activity:
Mechanistic Insights
- Conformational Dynamics : Hydrazone derivatives (e.g., 4e ) exhibit cis/trans isomerism due to restricted rotation around the amide C(O)–NH bond, confirmed by split ¹H NMR signals in DMSO-d₆ .
- Hydrogen Bonding : Derivatives like 4b and 4e form critical hydrogen bonds with Asp1222 (c-Met) and Asp1046 (VEGFR-2), stabilizing kinase-inhibitor complexes .
- Solvolysis Pathways : Acidic conditions promote cyclization of intermediates (e.g., 7 ) into fused quinazolines via pH-sensitive reactions .
Biological Activity Correlations
- Cytotoxicity : Compounds 4b and 4e exhibit superior activity against HCT-116 colorectal cancer cells (IC₅₀ = 4.2–4.5 µM) compared to cabozantinib (IC₅₀ = 5.8 µM) .
- Selectivity : Thione derivatives show >10-fold selectivity for cancer cells over normal WI38 fibroblasts .
- Apoptosis Induction : 4b arrests the cell cycle at G2/M phase and increases caspase-3 levels by 8-fold .
ADME and Solubility
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity:
Research indicates that derivatives of 1H-pyridazino[3,4,5-de]quinazoline-3,8(2H,7H)-dione exhibit significant anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that specific derivatives could inhibit cancer cell proliferation by targeting key signaling pathways involved in tumor growth .
Antimicrobial Properties:
The compound has also shown promise as an antimicrobial agent. In vitro studies have reported that it possesses activity against various bacterial strains, making it a candidate for developing new antibiotics .
Neuroprotective Effects:
Recent investigations into neurodegenerative diseases suggest that this compound may provide neuroprotective benefits. Animal models have demonstrated its ability to reduce oxidative stress and inflammation in neuronal cells .
Materials Science
Polymeric Composites:
In materials science, the incorporation of this compound into polymer matrices has been explored to enhance thermal stability and mechanical properties. Research has shown that these composites exhibit improved performance under high-temperature conditions compared to traditional polymers .
Dyes and Pigments:
The compound's unique structure allows it to be used as a dye or pigment in various applications. Studies have highlighted its potential for use in coatings and plastics due to its vibrant color and stability under UV light exposure .
Agricultural Chemistry
Pesticidal Activity:
this compound has been evaluated for its pesticidal properties. Field trials have indicated that formulations containing this compound can effectively control pest populations while being less harmful to beneficial insects compared to conventional pesticides .
Plant Growth Regulators:
Additionally, the compound is being researched as a plant growth regulator. Preliminary results suggest that it can enhance growth rates and yield in certain crops by modulating hormonal pathways within plants .
Data Summary Table
Mechanism of Action
The mechanism of action of 1H-pyridazino[3,4,5-de]quinazoline-3,8(2H,7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
1H-pyridazino[3,4,5-de]quinazoline-3,8(2H,7H)-dione can be compared with other similar compounds, such as:
Pyridazine Derivatives: Known for their diverse pharmacological activities, including antimicrobial and anticancer properties.
Quinazoline Derivatives: Widely studied for their anticancer, anti-inflammatory, and antibacterial activities.
The uniqueness of this compound lies in its fused ring system, which combines the properties of both pyridazine and quinazoline, potentially leading to novel biological activities and applications.
Biological Activity
1H-Pyridazino[3,4,5-de]quinazoline-3,8(2H,7H)-dione is a heterocyclic compound that has garnered attention for its potential pharmacological activities. This compound features a fused ring system that incorporates both pyridazine and quinazoline moieties, making it a subject of interest in medicinal chemistry and biological research. Its diverse biological activities include anticancer, antimicrobial, and anti-inflammatory properties.
- Molecular Formula : C9H6N4O
- Molecular Weight : 202.17 g/mol
- CAS Number : 127801-83-6
- Density : 1.9 ± 0.1 g/cm³
Synthesis Methods
The synthesis of this compound typically involves several methods:
- Cyclization Reactions : Employing acidic or basic conditions to form the fused ring.
- Microwave-Assisted Synthesis : Utilizing microwave irradiation to enhance reaction rates and yields.
- Metal-Catalyzed Reactions : Using transition metal catalysts to facilitate the formation of the heterocyclic core.
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. A study focused on pyridazino[3,4,5-de]quinazolin-3(2H)-one derivatives revealed that several compounds showed good inhibitory activity against PARP-1 (Poly (ADP-ribose) polymerase 1), with IC50 values ranging from 0.0914 μM to 0.244 μM. Notably, two compounds demonstrated neuroprotective effects in a PC12 cell model injured by H2O2 .
Antimicrobial Activity
In another study evaluating quinazoline derivatives, it was found that certain analogs displayed moderate antimicrobial activity against both Gram-positive and Gram-negative bacterial strains. The compounds were tested using the Agar well diffusion method and showed promising results in inhibiting bacterial growth .
Comparative Analysis of Biological Activity
The unique fused ring structure of this compound differentiates it from other similar compounds like pyridazine and quinazoline derivatives.
| Compound Type | Biological Activity |
|---|---|
| Pyridazine Derivatives | Antimicrobial and anticancer properties |
| Quinazoline Derivatives | Anticancer and anti-inflammatory activities |
| 1H-Pyridazino[3,4,5-de]quinazoline | Potentially novel activities due to combined properties |
The mechanism by which this compound exerts its biological effects involves its interaction with specific molecular targets such as enzymes or receptors. This compound can inhibit enzyme activity or modulate receptor function leading to various biological effects.
Case Studies
Several case studies have highlighted the efficacy of this compound:
- PARP Inhibition : The compound was evaluated for its ability to inhibit PARP-1 enzyme activity effectively.
- Neuroprotective Effects : Compounds derived from this structure were shown to protect neuronal cells from oxidative stress.
Q & A
How can researchers optimize the synthesis of 1H-pyridazino[3,4,5-de]quinazoline-3,8(2H,7H)-dione to improve yield and purity?
Level: Basic (Synthesis Optimization)
Methodological Answer:
Optimization involves:
- Solvent Selection : Use polar aprotic solvents (e.g., ethanol or DMF) to enhance reaction homogeneity, as demonstrated in pyridazinone syntheses .
- Catalyst Screening : Evaluate acid/base catalysts (e.g., piperidine) for cyclization efficiency, as seen in naphthyridine-dione preparations .
- Temperature Control : Reflux conditions (e.g., 80–100°C) improve intermediate stability during multi-step reactions .
- Purification : Employ HPLC (C18 columns, acetonitrile/water gradients) to isolate high-purity fractions, validated in tetrahydro-naphthalenedione analyses .
What analytical techniques are recommended for confirming the structural integrity of this compound derivatives?
Level: Basic (Structural Characterization)
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to verify regioselectivity and hydrogenation states, as applied to pyridazinone analogs .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for exact mass confirmation, used in thiazolo-pyrimidinedione characterization .
- HPLC-PDA : Paired with photodiode array detection to monitor purity and retention times (e.g., 3,4,8,8a-tetrahydro derivatives) .
- X-ray Crystallography : Resolve ambiguous stereochemistry in fused-ring systems, as seen in imidazo-quinazoline studies .
How should researchers approach structure-activity relationship (SAR) studies for this compound’s derivatives?
Level: Advanced (SAR Analysis)
Methodological Answer:
- Scaffold Modification : Introduce substituents at positions 2 and 7 to assess steric/electronic effects, inspired by MEK inhibitor patents (e.g., 3,4-dihydro-2,7-naphthyridinediones) .
- Bioisosteric Replacement : Replace oxygen atoms with sulfur or nitrogen (e.g., thiadiazine-diones) to modulate pharmacokinetics .
- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to MEK kinases, leveraging structural data from related inhibitors .
- Biological Assays : Test derivatives in kinase inhibition assays (e.g., ADP-Glo™) with IC₅₀ calculations, as applied to pyridazinone-based positive inotropic agents .
How can contradictory data regarding the MEK inhibitory activity of analogs be resolved?
Level: Advanced (Data Contradiction Analysis)
Methodological Answer:
- Assay Standardization : Ensure consistent enzyme sources (e.g., recombinant human MEK1) and buffer conditions to minimize variability .
- Orthogonal Validation : Confirm activity via Western blot (phospho-ERK levels) alongside enzymatic assays, as used in kinase inhibitor studies .
- Metabolic Stability Testing : Evaluate compound degradation in vitro (e.g., liver microsomes) to rule out false negatives due to rapid metabolism .
- Structural Reanalysis : Compare X-ray/NMR data of active vs. inactive analogs to identify critical binding motifs (e.g., hydrogen bonds with MEK’s ATP pocket) .
What strategies are effective in elucidating binding interactions between this compound and target enzymes like MEK?
Level: Advanced (Mechanistic Studies)
Methodological Answer:
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish competitive vs. allosteric inhibition .
- Mutagenesis Studies : Introduce point mutations (e.g., MEK1 Q56P) to identify residues critical for inhibitor binding .
- Molecular Dynamics (MD) Simulations : Simulate ligand-enzyme complexes (e.g., GROMACS) to observe conformational changes over time .
- Crystallographic Fragment Screening : Co-crystallize derivatives with MEK to resolve binding modes at atomic resolution, as applied to imidazo-quinazolines .
How can researchers address solubility challenges in in vivo studies of this compound?
Level: Advanced (Pharmacokinetic Optimization)
Methodological Answer:
- Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) to enhance aqueous solubility, inspired by pyridazinone prodrug strategies .
- Nanoformulation : Use liposomal encapsulation or cyclodextrin complexes to improve bioavailability, validated in thiophene-pyrimidinedione delivery .
- Salt Formation : Screen counterions (e.g., HCl, sodium salts) to optimize solubility without altering activity, as demonstrated in imidazo-triazinone derivatives .
What methodologies are recommended for detecting reactive oxygen species (ROS) generation by this compound?
Level: Advanced (Mechanistic Toxicology)
Methodological Answer:
- Fluorescent Probes : Use APF or HPF (specific for hydroxyl radicals) with fluorescence microscopy, as applied to pyridazo-pyridazinediones like L-012 .
- Chemiluminescence Assays : Employ luminol or coelenterazine to quantify ROS in cell-free systems .
- EPR Spectroscopy : Detect radical intermediates using spin traps (e.g., DMPO) in buffer solutions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
